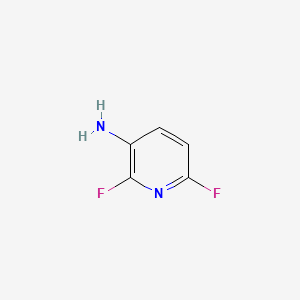

2,6-Difluoropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWPHKCZBQOPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663856 | |

| Record name | 2,6-Difluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108118-69-0 | |

| Record name | 2,6-Difluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoropyridin 3 Amine

Established Synthetic Routes for 2,6-Difluoropyridin-3-amine

Traditional methods for synthesizing this compound primarily rely on the direct functionalization of pyridine (B92270) precursors through nucleophilic aromatic substitution.

The most direct route to this compound involves the amination of a suitable 2,6-difluoropyridine (B73466) precursor. The strong electron-withdrawing nature of the two fluorine atoms activates the pyridine ring for nucleophilic attack. A common and straightforward method is the reaction of 2,6-difluoropyridine with an amine source, such as ammonia. smolecule.com

One specific example involves heating 2,6-difluoropyridine in a solution of ammonium (B1175870) hydroxide (B78521) at elevated temperatures. In a documented procedure, this reaction was conducted in a sealed vessel at 105°C for 15 hours, resulting in the formation of the corresponding 2-amino-6-fluoropyridine (B74216) with a high yield of 94%. chemicalbook.com While this example illustrates substitution at the 2-position, similar principles of nucleophilic aromatic substitution (SNAr) are applied to introduce an amino group at the 3-position, typically starting from a precursor that has a leaving group at that position or by directing the amination accordingly.

Catalytic methods, particularly those employing transition metals, offer enhanced control and efficiency for C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of aryl amines and are applicable to heteroaromatic systems like fluoropyridines. academie-sciences.fr

These methods typically involve a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand like XPhos, and a base such as Cs₂CO₃. This catalytic system facilitates the coupling of a halo-pyridine with an amine. While specific application to the 3-position of 2,6-difluoropyridine requires a suitable precursor (e.g., 3-bromo-2,6-difluoropyridine), the Buchwald-Hartwig reaction provides a versatile and widely used catalytic strategy for synthesizing complex aminopyridines with high yields. The choice of ligand and reaction conditions is critical to mitigate potential side reactions and deactivation of the catalyst by the fluorine substituents.

The outcome of the amination of difluoropyridine derivatives is highly sensitive to reaction conditions, including solvent, temperature, and reagents. A study on the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) highlights the critical role of the solvent in directing the regioselectivity of the substitution. pharm.or.jp

When the reaction was conducted in methanol (B129727) (MeOH) at 5°C, a mixture of products was formed, with substitution occurring at both the 2- and 6-positions. pharm.or.jp However, changing the solvent to dimethylformamide (DMF) under similar low-temperature conditions favored the formation of the 6-methylamino product. pharm.or.jp This demonstrates that polar aprotic solvents like DMF can significantly influence the reaction's regioselectivity.

| Run | Solvent | Conditions | Yield of 6-Methylamino Product (%) | Yield of 2-Methylamino Product (%) | Reference |

|---|---|---|---|---|---|

| 1 | MeOH | 5 °C, 10 min | 46 | 54 | pharm.or.jp |

| 2 | DMF | 5 °C, 10 min | 55 | 45 | pharm.or.jp |

| 3 | DMF | -30 °C, 10 min | 63 | 37 | pharm.or.jp |

| 4 | DMF | -60 °C, 10 min | 68 | 32 | pharm.or.jp |

Catalytic Approaches in this compound Synthesis

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing fluorinated aminopyridines, including transition-metal-free strategies and novel activation techniques.

To circumvent the cost and potential toxicity of transition-metal catalysts, metal-free N-arylation methods have emerged as a powerful alternative. academie-sciences.fracademie-sciences.fr These reactions often utilize strong bases to facilitate the coupling of fluoroarenes with amines. academie-sciences.frkab.ac.ug For instance, 2,6-difluoropyridine can be reacted with various amines in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent such as DMSO. rsc.org

One innovative metal-free approach demonstrated the synthesis of a related compound, 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine (HFdpa), in excellent yields (90–92%) by reacting 2,6-difluoropyridine with 2-aminopyridine (B139424). academie-sciences.fracademie-sciences.frkab.ac.ug This reaction critically employed lithium hydride (LiH) as the base in a toluene/pyridine solvent mixture. academie-sciences.fracademie-sciences.fr The success of this method is attributed to a proposed mechanism where a Li···F interaction, assisted by the N-heterocyclic solvent, facilitates the cleavage of the C-F bond without the need for a transition metal. academie-sciences.fracademie-sciences.fr

Lithium-halogen exchange is a potent tool in organic synthesis for creating organolithium species, which can then react with various electrophiles. This method is particularly useful for functionalizing aromatic and heteroaromatic rings. harvard.edu The rates of exchange are typically fastest for iodides, followed by bromides and then chlorides. princeton.edu

In the context of fluoropyridines, while direct lithium-fluorine exchange is less common, ortho-lithiation directed by the fluorine substituent is a viable strategy. ljmu.ac.uk Research has shown that 2,6-difluoropyridine can be selectively metalated at the 5-position (ortho to a fluorine atom) using lithium reagents. ljmu.ac.uk This creates a nucleophilic carbon center that can be trapped with an electrophile. Applying this principle, selective lithiation at the 3-position of 2,6-difluoropyridine could theoretically be achieved, followed by quenching with an electrophilic aminating agent (e.g., a chloramine (B81541) derivative) to install the desired amine group. This represents an innovative, though potentially multi-step, pathway to this compound that relies on modern organometallic techniques rather than traditional nucleophilic substitution. harvard.eduresearchgate.net

Hydrazine-Mediated Amination and Catalytic Hydrogenation

A notable synthetic route to this compound and its derivatives involves a two-step process commencing with a hydrazine-mediated substitution followed by catalytic hydrogenation. google.com This method provides an alternative to direct amination, often proceeding under milder conditions and yielding high-purity products. google.com

Regioselectivity and Stereoselectivity in this compound Synthesis

The regioselectivity of nucleophilic aromatic substitution (SNAr) on fluoropyridine rings is a critical factor in the synthesis of specifically substituted derivatives. Several key factors dictate the position of incoming nucleophiles like amines.

Directing Groups: The presence of certain substituents on the pyridine ring can powerfully direct the regioselectivity of substitution. A prominent example is the use of a trialkylsilyl group as a "protective group" that screens a neighboring site. researchgate.net For instance, while 2,4-dihalopyridines typically react with nucleophiles at the 4-position, introducing a bulky trialkylsilyl group at the 5-position forces the substitution to occur exclusively at the 2-position, which is most remote from the silyl (B83357) group. researchgate.net

Substituent Effects: In 3-substituted 2,6-dihalopyridines, the electronic nature of the substituent at the 3-position significantly influences whether an incoming nucleophile attacks the C2 or C6 position. researchgate.net A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine demonstrated that the regioselectivity could be finely tuned. researchgate.net For instance, with a 3-carboxylate or 3-amide substituent, the reaction favors substitution at the 2-position, whereas 3-cyano and 3-trifluoromethyl groups direct the nucleophile to the 6-position. researchgate.net

Solvent Effects: The choice of solvent can dramatically alter the regioselectivity of amination. researchgate.net The solvent's ability to act as a hydrogen-bond acceptor, often quantified by the Kamlet–Taft solvatochromic parameter β, is a primary determinant. researchgate.net In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243), switching from a solvent with a low β value like dichloromethane (B109758) to one with a high β value like DMSO can invert the regioselectivity from favoring the 2-isomer to favoring the 6-isomer. researchgate.net

| Solvent | Kamlet-Taft β Value | Observed Regioselectivity (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 0.76 | 1 : 2 |

The parent molecule, this compound, is achiral. However, it serves as a scaffold for the synthesis of chiral derivatives, which are of significant interest in pharmaceutical development. rijournals.com The control of stereochemistry is achieved by introducing chirality either at the amine group or on the pyridine ring itself.

One established strategy involves the use of chiral auxiliaries. Enantiopure auxiliaries, such as N-tert-butanesulfinyl groups, can be condensed with aldehydes or ketones to form chiral imines. beilstein-journals.orgacs.org Subsequent stereoselective nucleophilic addition to these imines allows for the creation of a new stereocenter. acs.org The auxiliary can then be removed to yield the enantioenriched amine. acs.org A specific example involves a chiral sulfonimidamide (SIA), derived from a perfluorinated pyridine azide, which acts as a chiral auxiliary for the highly diastereoselective addition of Grignard reagents to imines. acs.org

Catalytic asymmetric synthesis provides another powerful approach. The asymmetric transfer hydrogenation of prochiral imines, often catalyzed by ruthenium or more environmentally benign iron-based catalysts, can produce enantioenriched amines with high yields and enantiopurity. nih.gov Another method involves the modification of the pyridine ring itself. For example, fluoropyridines can be converted to all-cis-(multi)fluorinated piperidines through a rhodium-catalyzed dearomatization/hydrogenation process, creating multiple stereocenters on the saturated ring in a highly diastereoselective manner. mdpi.com

Factors Influencing Regioselective Amination of Fluoropyridines

Industrial Scale-Up and Process Optimization for this compound Production

The industrial production of this compound requires efficient and scalable synthesis of its precursors, most notably 2,6-difluoropyridine. Process optimization focuses on maximizing yield, minimizing reaction times, ensuring high purity, and managing costs and safety.

A key industrial process is the fluorination of 2,6-dichloropyridine (B45657) using potassium fluoride (B91410) (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). google.com A patented improvement on this process highlights several critical optimization parameters to achieve distilled yields of over 90% in less than 15 hours without using large excesses of KF. google.com Critical factors for this optimization include:

Temperature Control: The reaction temperature is maintained within a narrow range of 175°C to 192°C. Temperatures below this range result in uneconomically slow reaction rates, while higher temperatures can lead to significant solvent decomposition. google.com

Impurity Control: The presence of HF-source materials and water must be strictly limited. The process specifies less than 0.015 grams of HF per 100 grams of KF and less than 0.5 grams of water per 100 grams of DMSO to prevent side reactions and corrosion. google.com

Intense Agitation: Uniform distribution of the solid KF particles in the liquid phase through intense stirring is crucial for achieving practical reaction rates. google.com

Product Removal: The 2,6-difluoropyridine product is continuously removed from the reaction mixture by distillation as it is formed, which drives the reaction to completion. google.com

Further considerations for industrial scale-up include solvent recovery, such as the distillation and reuse of N-methylpyrrolidone (NMP), and the development of synthetic routes that proceed under mild conditions to enhance safety and reduce energy costs. patsnap.com The goal is to develop a robust process that consistently provides the final amine product at high purity (>98%) suitable for pharmaceutical applications. google.com

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Reactants | 2,6-Dichloropyridine, Potassium Fluoride (KF) | Standard reagents for halogen exchange (Halex) reaction. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Effective polar aprotic solvent for this SNAr reaction. |

| Temperature | 180°C - 190°C | Balances reaction rate with prevention of solvent degradation. |

| HF Impurity | < 0.015 g per 100 g KF | Minimizes side reactions and corrosion. |

| Water Content | < 0.5 g per 100 g DMSO | Avoids formation of by-products. |

| Yield | > 90% (distilled) | Demonstrates high efficiency of the optimized process. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Difluoropyridin-3-amine

NMR spectroscopy is a powerful tool for probing the local magnetic environments of atomic nuclei, offering insights into the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms (protons) in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. acdlabs.com In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring and the amine group will exhibit distinct signals. The integration of these signals corresponds to the number of protons giving rise to each peak. acdlabs.com

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.orgbhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, providing excellent resolution. libretexts.org

Table 1: Predicted NMR Data for this compound This table is based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| H-4 | 6.8 - 7.2 | Triplet of doublets | J(H-F), J(H-H) |

| H-5 | 6.2 - 6.6 | Triplet of doublets | J(H-F), J(H-H) |

| NH₂ | 3.5 - 5.0 | Broad singlet | - |

| ¹³C NMR | |||

| C-2 | 155 - 160 | Doublet | ¹J(C-F) |

| C-3 | 120 - 125 | Doublet | ²J(C-F) |

| C-4 | 110 - 115 | Singlet | - |

| C-5 | 100 - 105 | Doublet | ³J(C-F) |

| C-6 | 158 - 163 | Doublet | ¹J(C-F) |

Disclaimer: This is a predictive table. For interactive data, please refer to specific experimental results when available.

A key feature in the NMR spectra of this compound is the splitting of signals caused by the presence of fluorine (¹⁹F), which has a nuclear spin of I = 1/2. This spin-spin coupling occurs between the fluorine nuclei and neighboring proton and carbon nuclei, providing valuable structural information. lcms.cz

In the ¹H NMR spectrum, the signals for the ring protons are split by the adjacent fluorine atoms. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the interacting nuclei. lcms.cz Similarly, in the ¹³C NMR spectrum, carbon signals are split by fluorine, with one-bond (¹JCF) and multi-bond (nJCF) couplings being observable. bhu.ac.in This fluorine-induced splitting helps to definitively assign the signals to specific atoms within the pyridine ring. The presence of two fluorine atoms at the 2 and 6 positions leads to complex splitting patterns that are characteristic of this substitution pattern. acs.org

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.netamericanpharmaceuticalreview.com For this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.com Different polymorphs can have distinct ssNMR spectra due to differences in the local environment of the nuclei in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are often employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. nih.gov Furthermore, ¹⁹F ssNMR is a powerful tool for characterizing fluorinated organic compounds in the solid state. americanpharmaceuticalreview.com

Fluorine-Induced Splitting Patterns in NMR

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The amino group (-NH₂) of this compound gives rise to characteristic stretching vibrations in the IR and Raman spectra. Typically, primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. researchgate.net The exact positions of these bands can be influenced by hydrogen bonding, which is expected to occur in the solid state of this compound. researchgate.net

The carbon-fluorine (C-F) stretching vibrations are typically strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. In this compound, the two C-F bonds will have characteristic stretching frequencies that can be identified in the vibrational spectra. researchgate.net

The pyridine ring itself has a set of characteristic vibrational modes. These include ring stretching, in-plane bending, and out-of-plane bending vibrations. The substitution pattern on the pyridine ring influences the frequencies of these modes. For instance, the ring stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. elixirpublishers.com The presence of both fluorine atoms and an amino group will cause shifts in these characteristic ring mode frequencies compared to unsubstituted pyridine. nih.govnih.gov Detailed analysis of these modes, often aided by computational methods like Density Functional Theory (DFT), allows for a complete vibrational assignment and further confirms the molecular structure. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound This table presents typical ranges for the described vibrational modes. Specific peak positions can be found in experimental spectra.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| Pyridine Ring Stretching | 1400 - 1650 |

| C-F Stretching | 1000 - 1400 |

Disclaimer: This is a representative table. For interactive data, please refer to specific experimental results when available.

Computational Vibrational Analysis and Experimental Correlation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of halogenated pyridines. For similar compounds, DFT calculations at the B3LYP/6-311++G** level have been shown to accurately predict Infrared (IR) and Raman bands. Key vibrational modes for halogenated pyridines include C-F stretches, typically observed in the 1150–1250 cm⁻¹ range, and NH₂ bending vibrations, which appear between 1600–1650 cm⁻¹. researchgate.net

For 2,6-difluoropyridine (B73466), a related compound, a combination of infrared and Raman spectra with ab initio and DFT computations has been used to assign the vibrations of the molecule in its ground state. nih.gov The C-F stretching frequencies in fluoropyridines are similar to those in fluorobenzene, indicating the influence of the ring's π bonding. researchgate.net For primary aromatic amines, the N-H stretching vibrations are typically found in the 3000–3500 cm⁻¹ region. core.ac.uk Specifically, asymmetric and symmetric stretching vibrations of the N-H group are expected. core.ac.uk

The correlation between experimental data from FT-IR and FT-Raman spectroscopy and theoretical calculations provides a robust methodology for the complete vibrational assignment of the fundamental modes of the compound. core.ac.uk Scaled computational results often show excellent agreement with experimental values, confirming the accuracy of the structural and vibrational analysis. core.ac.ukscholarsresearchlibrary.com

Table 1: Predicted and Observed Vibrational Frequencies for Related Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Observed Frequency Range (cm⁻¹) | Reference |

| C-F Stretch | 1150–1250 | 1150–1250 | researchgate.net |

| NH₂ Bend | 1600–1650 | 1620–1641 | core.ac.uk |

| N-H Stretch | 3000–3500 | 3449–3562 | core.ac.uk |

| C-N Stretch | 1266–1382 | 1368–1372 | core.ac.uk |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the validation of the molecular weight and elemental composition of this compound. This method provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The exact mass of this compound (C₅H₄F₂N₂) is calculated to be 130.03425446 Da. nih.gov HRMS data is essential for confirming the successful synthesis of the target compound and for differentiating it from potential isomers or impurities. rsc.org

Fragmentation Pathways and Structural Interpretations

In mass spectrometry, the molecular ion of this compound may undergo fragmentation, providing valuable structural information. msu.edu For aliphatic amines, a predominant fragmentation pathway is the α-cleavage, involving the loss of an alkyl radical. miamioh.edu While this compound is aromatic, the principles of fragmentation can still offer insights. The fragmentation of the pyridine ring and the loss of substituents like fluorine or the amino group can be expected. The analysis of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule. lcms.cz The study of fragmentation pathways of related compounds, such as other substituted pyridines, can aid in interpreting the mass spectrum of this compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net In the crystal structure of compounds containing amino groups and pyridine rings, hydrogen bonds are expected to play a significant role in the supramolecular assembly. researchgate.net For instance, in cocrystals of aminopyridines with carboxylic acids, N-H···O and O-H···N hydrogen bonds are commonly observed. researchgate.net The fluorine atoms in this compound can also participate in weaker intermolecular interactions. acs.org The analysis of the crystal packing provides insights into the forces that stabilize the solid-state structure. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. It provides information on the electronic transitions between different energy levels within a molecule upon the absorption of ultraviolet or visible light. For this compound, this technique is instrumental in characterizing its electronic absorption properties and understanding the nature of its excited states.

Analysis of Electronic Absorption Bands and Excited States

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred by examining related structures, such as 2,6-difluoropyridine and other substituted aminopyridines.

Studies on 2,6-difluoropyridine have shown an electronic transition to the S1(π,π) state at approximately 37,820.2 cm⁻¹ (around 264 nm). researchgate.netresearchgate.netnih.gov This transition is characteristic of the pyridine ring system, where an electron is promoted from a π bonding orbital to a π antibonding orbital. The introduction of an amino group at the 3-position is expected to act as an auxochrome, which typically causes a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

In a study on 2-amino-3,5-dichloro-2,6-difluoro-pyridine, a structurally similar compound, two band systems were identified. asianpubs.org These correspond to the 1A1g → 1B2u (around 2600 Å or 260 nm) and 1A1g → 1B1u (around 2100 Å or 210 nm) transitions, which are analogous to the transitions in benzene (B151609). asianpubs.org It is plausible that this compound would exhibit similar absorption bands, likely corresponding to π-π* transitions within the aromatic ring. The presence of the amino group and fluorine atoms will influence the precise energy of these transitions.

The electronic spectrum of this compound is therefore anticipated to be dominated by π-π* transitions. The primary absorption bands are likely to be observed in the UV region, with the positions and intensities of these bands being sensitive to the electronic effects of the fluorine and amino substituents.

| Compound | Transition | Absorption Maximum (cm⁻¹) | Absorption Maximum (nm) | Reference |

| 2,6-Difluoropyridine | S0 → S1(π,π*) | 37,820.2 | ~264 | researchgate.netresearchgate.netnih.gov |

| 2-Amino-3,5-dichloro-2,6-difluoro-pyridine | 1A1g → 1B2u | ~38,462 | ~260 | asianpubs.org |

| 2-Amino-3,5-dichloro-2,6-difluoro-pyridine | 1A1g → 1B1u | ~47,619 | ~210 | asianpubs.org |

This table presents data for related compounds to infer the potential electronic transitions of this compound.

Computational Modeling of Electronic Spectra

In the absence of comprehensive experimental data, computational modeling serves as a powerful tool for predicting and interpreting the electronic spectra of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating excited state energies and, consequently, the electronic absorption spectra.

For the related molecule 2,6-difluoropyridine, computational studies using TD-B3LYP and CASSCF methods have been conducted to calculate the structures of the S1(π,π) and S2(n,π) excited states. researchgate.netresearchgate.netnih.gov These calculations have been instrumental in assigning vibrational frequencies in the excited state and understanding the geometry of the molecule upon electronic excitation. researchgate.netresearchgate.netnih.gov Specifically, CASSCF calculations predicted a planar S1(π,π) state and a non-planar S2(n,π) state with a barrier to planarity of 256 cm⁻¹. researchgate.netresearchgate.netnih.gov

A computational study on 3-Chloro-2,6-difluoropyridin-4-amine using DFT with the B3LYP/6-311++G(d,p) method determined the HOMO-LUMO energy gap to be 6.0214 eV in the gas phase. asianresassoc.org This value provides an indication of the energy required for the lowest electronic transition and suggests the compound's chemical reactivity and stability. asianresassoc.org Similar computational approaches can be applied to this compound to predict its UV-Vis spectrum, identify the nature of its electronic transitions (e.g., π-π* or n-π*), and calculate the oscillator strengths to estimate the intensity of the absorption bands.

These theoretical models can also elucidate the contributions of different molecular orbitals to the electronic transitions, providing a detailed picture of the electronic redistribution upon excitation. For instance, the calculations can reveal whether the transitions are localized on the pyridine ring or involve charge transfer character from the amino group to the ring.

| Computational Method | Molecule | Calculated Property | Value | Reference |

| TD-B3LYP/CASSCF | 2,6-Difluoropyridine | S1(π,π) and S2(n,π) excited state structures and frequencies | - | researchgate.netresearchgate.netnih.gov |

| DFT/B3LYP/6-311++G(d,p) | 3-Chloro-2,6-difluoropyridin-4-amine | HOMO-LUMO energy gap (gas phase) | 6.0214 eV | asianresassoc.org |

This table showcases computational methods and results for related compounds, which can be analogously applied to this compound.

Reactivity and Chemical Transformations of 2,6 Difluoropyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. The presence of two strongly electronegative fluorine atoms at the 2- and 6-positions further activates the ring towards Nucleophilic Aromatic Substitution (SNAr) reactions. cymitquimica.comnih.gov These reactions are a cornerstone of the compound's synthetic utility, allowing for the introduction of a wide array of functional groups. smolecule.com

Mechanism of Fluorine Displacement by Various Nucleophiles

The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like 2,6-difluoropyridine (B73466) involves a two-step process. Initially, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

However, studies on the reaction of 2,6-difluoropyridine with the sterically hindered nucleophile lithium diisopropylamide (LDA) have provided evidence for a direct substitution pathway that does not proceed through a traditional Meisenheimer complex. nih.govacs.org Computational studies support a mechanism involving a reversal of an initial ortholithiation followed by a 1,2-addition. nih.govacs.org

The reactivity in SNAr reactions is influenced by the nature of the nucleophile. For instance, in the reaction of 2,6-difluoropyridine with various amines, both steric and electronic effects of the amine were found to have a minimal impact on reactivity under certain metal-free conditions. rsc.org The choice of solvent also plays a crucial role. For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methoxide (B1231860) anion shows different regioselectivity depending on the solvent, with the 2-methoxy product favored in acetonitrile, dichloromethane (B109758), and THF, while the 6-methoxy product is predominantly formed in methanol (B129727). pharm.or.jp

Regioselectivity in Multiple Substitution Reactions

When 2,6-Difluoropyridin-3-amine or its derivatives undergo multiple substitution reactions, the regioselectivity is a critical consideration. The position of the incoming nucleophile is influenced by the electronic and steric environment of the pyridine ring.

In the case of 3-substituted-2,6-dichloropyridines, a study using 1-methylpiperazine (B117243) as the nucleophile revealed that the regioselectivity did not correlate with the lipophilicity, size, or inductive effect of the 3-substituent. researchgate.net Instead, a statistically significant correlation was found with the Verloop steric parameter B1, suggesting that bulky substituents at the 3-position direct substitution towards the 6-position. researchgate.net Furthermore, the solvent's ability to act as a hydrogen-bond acceptor significantly influences regioselectivity. researchgate.net For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be switched from favoring the 2-isomer in dichloromethane to favoring the 6-isomer in DMSO. researchgate.net

The reaction of 2,6-difluoropyridine with benzimidazole (B57391) under metal-free conditions can lead to both mono- and disubstituted products, with the reaction conditions being optimized to favor the desired product. rsc.org

Role of Amine Group in Directing Substitution

The amino group at the 3-position of this compound is a powerful activating group and is ortho, para-directing for electrophilic substitutions. byjus.com In the context of nucleophilic aromatic substitution, its electron-donating nature can influence the reactivity of the adjacent fluorine atoms. While the fluorine atoms strongly activate the C-2 and C-6 positions towards nucleophilic attack, the amino group can modulate this effect.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. ambeed.com The presence of two additional electron-withdrawing fluorine atoms in this compound further deactivates the ring. However, the powerful electron-donating amino group at the 3-position counteracts this deactivation to some extent and directs incoming electrophiles. byjus.com

Halogenation, Nitration, and Sulfonation Studies

Information specifically on the halogenation, nitration, and sulfonation of this compound is limited. However, general principles of electrophilic substitution on substituted pyridines and anilines can provide insights.

Nitration: Direct nitration of aromatic amines like aniline (B41778) can lead to oxidation and the formation of tarry by-products. byjus.com In strongly acidic media, the amino group is protonated to form an anilinium ion, which is meta-directing. byjus.com A common strategy to control the reaction and favor para-substitution is to protect the amino group by acetylation. byjus.com For other substituted pyridines, such as 2,6-dichloropyridine (B45657), nitration can be achieved using a mixture of nitric acid and oleum, yielding the 3-nitro derivative. google.com The nitration of 3,5-difluoropyridine (B1298662) N-oxide results in the formation of the 4-nitro derivative as the major product.

Halogenation: The high reactivity of arylamines can lead to polysubstitution, such as the reaction of aniline with bromine water which produces 2,4,6-tribromoaniline. byjus.com

Directing Effects of Fluorine and Amino Substituents

In electrophilic aromatic substitution reactions of this compound, the directing effects of the substituents are in opposition.

Amino Group (-NH2): As a strong activating group, the amino group directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are C-2 and C-4, and the para position is C-6.

Fluorine Atoms (-F): Fluorine is a deactivating group but is also ortho, para-directing.

Pyridine Nitrogen: The nitrogen atom deactivates the ring, particularly at the alpha (2,6) and gamma (4) positions.

Coupling Reactions (C-C, C-N, C-O, C-S Bond Formation)

The presence of fluorine atoms activates the pyridine ring for certain coupling reactions, while the amino group can also participate in or influence these transformations. Both metal-catalyzed and metal-free methods have been explored to form new bonds with this scaffold.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. While direct examples using this compound as the substrate are not extensively documented in readily available literature, the reactivity of closely related structures, such as other halo-aminopyridines, provides significant insight. The Buchwald-Hartwig amination, for instance, is a cornerstone of C-N bond formation. wikipedia.orgacsgcipr.org

Research on 3-halo-2-aminopyridines demonstrates that Pd-catalyzed C,N-cross coupling is a viable method for creating N³-substituted 2,3-diaminopyridines. nih.gov These reactions often employ specialized biarylmonophosphine ligands like RuPhos and BrettPhos to overcome challenges such as catalyst inhibition by the pyridine nitrogen and the adjacent amino group. nih.govorganic-chemistry.org Given these precedents, it is highly probable that this compound can be coupled with various primary and secondary amines under similar conditions.

For C-C bond formation, the Suzuki-Miyaura coupling is a prominent method. Studies on analogous compounds like 4,6-difluoropyridin-2-amine (B32575) show successful coupling with arylboronic acids using catalysts like Pd(PPh₃)₄. The electron-withdrawing nature of the fluorine atoms can facilitate the oxidative addition step, a key part of the catalytic cycle. It is expected that the amino group in this compound could be first protected and then the molecule subjected to conditions for C-C coupling with various boronic acids or esters.

Table 1: Representative Palladium-Catalyzed Coupling Reactions on Analogous Fluorinated Aminopyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4,6-Difluoropyridin-2-amine | 2-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene/Water | 2-(Pyridin-2-yl)-4,6-difluoropyridin-2-amine | 65 | |

| Suzuki-Miyaura Coupling | 4,6-Difluoropyridin-2-amine | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | - | 4,6-Difluoro-2-(4-methoxyphenyl)pyridin-2-amine | 72 | |

| C,N-Cross Coupling | 3-Bromo-2-aminopyridine | Aniline | RuPhos-Pd-G3 | LiHMDS | Dioxane | N³-Phenylpyridine-2,3-diamine | 90 | nih.gov |

Copper-Catalyzed Amination and Related Reactions

Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, offer a classic and often complementary approach to palladium-based methods for forming C-N, C-O, and C-S bonds. organic-chemistry.orgbeilstein-journals.org These reactions are particularly effective for coupling amines and alcohols with aryl halides. The high reactivity of the C-F bonds in this compound, activated by the pyridine nitrogen, makes them susceptible to nucleophilic substitution, which can be facilitated by copper catalysts.

Copper(I) iodide (CuI) is a common catalyst, often used with a ligand such as a β-diketone or an amino acid, to promote the coupling of aryl halides with aliphatic amines at moderate temperatures. encyclopedia.pubnih.gov A study involving a δ C-H (hetero)arylation via a Cu-catalyzed radical relay successfully created a C-C bond involving the 2,6-difluoropyridin-3-yl moiety, demonstrating the compatibility of this ring system with copper catalysis. rsc.org It is anticipated that this compound could react with various nucleophiles (amines, alcohols, thiols) at one of the C-F positions under copper catalysis, with the regioselectivity likely favoring substitution at the 6-position due to steric hindrance from the C3-amino group.

Table 2: Examples of Copper-Catalyzed Coupling Reactions with Halopyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| C-N Coupling | Aryl Iodide | Aliphatic Amine | CuI / Cyclic β-diketone | Cs₂CO₃ | DMF | Room Temp. | High | nih.gov |

| C-N Coupling | 2-Iodopyridine | Adamantane Amine | CuI / Ligand L1 | K₂CO₃ | Dioxane | 110 °C | 55-90 | encyclopedia.pub |

| C-O Coupling | Aryl Halide | Alcohol | Cu(II) Acetate | - | - | Room Temp. | Good | organic-chemistry.org |

Metal-Free C-N Bond-Forming Reactions

Transition-metal-free reactions, primarily through nucleophilic aromatic substitution (SₙAr), are highly relevant for fluorinated pyridines. The strong electron-withdrawing effect of the fluorine atoms and the ring nitrogen atom makes the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to attack by nucleophiles. libretexts.org

Research has shown that 2,6-difluoropyridine readily reacts with amines under metal-free conditions. academie-sciences.fracademie-sciences.fr For example, a highly efficient synthesis of 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine was achieved by reacting 2,6-difluoropyridine with 2-aminopyridine (B139424) using lithium hydride (LiH) as a base. academie-sciences.fr Similarly, complex tripodal amines have been synthesized via N-arylation with 2,6-difluoropyridine using bases like cesium carbonate (Cs₂CO₃). academie-sciences.fracademie-sciences.fr While these examples use 2,6-difluoropyridine itself, the principles apply directly to this compound. The amino group at the 3-position would likely direct substitution to the 6-position due to steric hindrance. However, one study noted that reacting 2,6-difluoropyridine under specific metal-free amination conditions resulted in a complex mixture, suggesting that reaction conditions must be carefully chosen. rsc.org

Table 3: Metal-Free N-Arylation Reactions with Fluoropyridines

| Substrate | Nucleophile | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2,6-Difluoropyridine | 2-Aminopyridine | LiH | Toluene/Pyridine | 6-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | 90-92 | academie-sciences.fr |

| 2,6-Difluoropyridine | Tris(2-aminoethyl)amine | Cs₂CO₃ | Solvent-free | Triply-N-arylated product | ~60 | academie-sciences.fr |

| 2-Fluoropyridine (B1216828) | Acetamidine (B91507) HCl | NaOH | Dioxane | 2-Aminopyridine | 91 | rsc.orgrsc.org |

Oxidation and Reduction Reactions of the Pyridine Ring and Amino Group

The pyridine ring and the amino group of this compound can undergo separate oxidation and reduction reactions. The amino group is susceptible to oxidation, while the pyridine ring can be reduced under specific conditions. smolecule.com

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can potentially oxidize the amino group to a nitro (-NO₂) or hydroxylamine (B1172632) (-NHOH) group. smolecule.com Such transformations are common for aromatic amines and provide a pathway to other functional groups.

Reduction reactions can target either the pyridine ring or substituents. Catalytic hydrogenation, for instance using a Raney Nickel catalyst, is a method used to reduce substituted pyridines. A patented process describes the reduction of a 2-hydrazino-3-substituted-5,6-difluoropyridine to the corresponding 2-amino derivative using hydrogen gas and a Raney Nickel catalyst, highlighting a relevant C-N bond cleavage and formation under reductive conditions. google.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could potentially reduce the pyridine ring to a dihydropyridine (B1217469) or piperidine (B6355638) derivative, although the fluorine atoms might be labile under harsh reducing conditions. smolecule.com

Derivatization and Functionalization of the Amino Group

The primary amino group in this compound is a key site for derivatization, acting as a nucleophile in a variety of reactions. smolecule.com This allows for the extension of the molecular scaffold and the introduction of new functionalities, which is a common strategy in drug discovery.

Acylation, Alkylation, and Arylation

The nucleophilic nitrogen of the amino group can readily react with electrophiles. chemicalbook.com

Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. smolecule.comambeed.com This is a robust and widely used reaction to introduce carbonyl functionalities.

Alkylation can be achieved by reacting the amine with alkyl halides to form secondary or tertiary amines. ambeed.com The basicity of the amine facilitates this nucleophilic substitution. Care must be taken to control the degree of alkylation, as overalkylation to form quaternary ammonium (B1175870) salts can occur.

Arylation of the amino group provides a direct route to diarylamines. While this can be achieved via the metal-catalyzed methods described previously (e.g., Buchwald-Hartwig amination where the amine acts as the nucleophile), direct nucleophilic aromatic substitution on a highly activated aryl halide is also possible.

Table 4: General Reactions for the Functionalization of Aromatic Amino Groups

| Reaction Type | Reagent Class | General Product | Notes | Ref |

|---|---|---|---|---|

| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Typically high-yielding and robust. | smolecule.comambeed.com |

| Alkylation | Alkyl Halides, Alkyl Sulfonates | Secondary/Tertiary Amine | Can lead to multiple alkylations. | ambeed.comresearchgate.net |

| Arylation | Aryl Halides | Diaryl Amine | Often requires a metal catalyst (Pd, Cu) or a highly activated aryl halide. | wikipedia.orgchemicalbook.com |

Reactions Involving Fluorine Atoms (e.g., Defluorination, Fluorine Exchange)

The fluorine atoms at the C2 and C6 positions are the most reactive sites for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms and the activating effect of the ring nitrogen. This makes them susceptible to displacement by various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms of 2,6-difluoropyridine and its derivatives can be displaced by a range of nucleophiles. researchgate.netlibretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the amino group at the C3 position can influence the regioselectivity of these substitutions. Studies on related 3-substituted 2,6-dihalopyridines show that the nature of the C3 substituent can direct the incoming nucleophile to either the C2 or C6 position. researchgate.net For instance, treatment of 2,6-difluoropyridine with lithium diisopropylamide (LDA) results in the substitution of one fluorine atom to yield 2-fluoro-6-(diisopropylamino)pyridine. nih.gov Similar reactivity is expected for this compound, where nucleophiles can replace one or both fluorine atoms depending on the reaction conditions and the strength of the nucleophile.

Hydrodefluorination: The selective replacement of a fluorine atom with a hydrogen atom, known as hydrodefluorination (HDF), is a significant transformation. Research has shown that nickel(0) complexes are efficient precatalysts for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines using pinacolborane (HBPin) as the hydride source. chemrxiv.org These reactions proceed selectively at the 2- and 6-positions under mild conditions. chemrxiv.org For substituted 2,6-difluoropyridines, the reaction can result in either single or double hydrodefluorination. chemrxiv.org The presence of substituents on the pyridine ring can influence the efficiency and outcome of the catalytic process. chemrxiv.org Reductive replacement of fluorine can also be achieved using reagents like lithium aluminium hydride (LAH), which has been used to prepare various fluoropyridine derivatives from polyfluorinated precursors.

The table below outlines examples of reactions involving the fluorine atoms on related difluoropyridine systems.

| Reaction Type | Reagent(s) | Substrate Example | Product Example | Key Finding | Reference |

| Nucleophilic Substitution | Lithium diisopropylamide (LDA) | 2,6-Difluoropyridine | 2-Fluoro-6-(diisopropylamino)pyridine | Selective monosubstitution at the ortho position. | nih.gov |

| Hydrodefluorination | [Ni(iPrPN)(COD)], HBPin | Substituted 2,6-Difluoropyridines | Monohydrodefluorinated or Dihydrodefluorinated Pyridines | Selective C-F activation and replacement with hydrogen at the 2- and 6-positions. | chemrxiv.org |

| Reductive Defluorination | Lithium Aluminium Hydride (LAH) | Pentafluoropyridine | 3-Fluoropyridine, 3,5-Difluoropyridine | Non-selective reduction leading to multiple products. | |

| Halogen Exchange | HBr / AlBr3 | Pentafluoropyridine | 2,4,6-Tribromo-3,5-difluoropyridine | Efficient replacement of specific fluorine atoms with bromine. |

Computational Chemistry and Theoretical Investigations of 2,6 Difluoropyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and energy that are often difficult to obtain through experimental means alone. For a molecule like 2,6-Difluoropyridin-3-amine, these methods can predict its geometry, stability, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for the computational study of electronic structures in molecules. scispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including fluorinated aromatic compounds. scispace.com DFT calculations focus on the electron density, a function of three spatial coordinates, rather than the more complex many-electron wavefunction, to determine the ground-state properties of a system. scispace.com

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine (B92270) using DFT This table presents typical parameters that would be calculated for this compound. The values are illustrative and based on general results for similar heterocyclic compounds.

| Property | Representative Value | Significance |

| Total Energy (Hartree) | -495 | Indicates the overall stability of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 2.5 | Quantifies the polarity of the molecule, arising from asymmetrical charge distribution. |

| Rotational Constants (GHz) | 3.1, 1.8, 1.1 | Provides data for microwave spectroscopy identification. |

Basis Set Selection and Computational Efficiency

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is always a compromise between the desired accuracy and the computational resources available. umich.edu

Larger basis sets, which include more functions per atom, provide a more accurate description of the electron distribution but significantly increase the computational time. stackexchange.com For molecules containing electronegative atoms like fluorine and nitrogen, which have lone pairs of electrons, it is crucial to use basis sets that include:

Polarization functions (e.g., d, f): These allow for the distortion of atomic orbitals within the molecular environment.

Diffuse functions (e.g., +, ++): These are important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions, excited states, and weak interactions.

A common choice for molecules like this compound is the Pople-style basis set, such as 6-311++G(d,p), which was used in computational studies of the closely related 3-Chloro-2,6-difluoropyridin-4-amine. asianresassoc.orgdntb.gov.ua Another popular choice is the correlation-consistent basis sets (e.g., cc-pVTZ) developed by Dunning and coworkers, which are designed to systematically converge towards the complete basis set limit. dokumen.pub

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and distributions of these orbitals are key to understanding a molecule's electronic behavior and reactivity.

The HOMO is the orbital with the highest energy that contains electrons, representing the ability to donate electrons. The LUMO is the lowest energy orbital that is empty, representing the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxibiology.comirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.netlibretexts.org

In a study of 3-Chloro-2,6-difluoropyridin-4-amine, the calculated HOMO-LUMO gap in the gas phase was found to be 6.0214 eV, indicating a relatively stable molecule. asianresassoc.orgdntb.gov.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed across the electron-deficient pyridine ring, influenced by the fluorine atoms. Calculating the precise energies would allow for predictions of its reactivity compared to other substituted pyridines.

Table 3: Representative FMO Data for Fluorinated Pyridine Derivatives This table shows examples of HOMO-LUMO data for related compounds to illustrate the typical energy ranges. Data for 2,6-CzPy is taken from a study on carbazole-pyridine hybrids. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,6-CzPy (from 2,6-difluoropyridine) rsc.org | -5.43 | -1.07 | 4.36 |

| 3,5-CzPy (from 3,5-difluoropyridine) rsc.org | -5.57 | -1.23 | 4.34 |

Molecular Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto a surface of constant electron density, providing a guide to where a molecule is most susceptible to electrophilic or nucleophilic attack. libretexts.org

The MESP is typically color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for interaction with electrophiles.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to attack by nucleophiles.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, an MESP analysis would likely show strong negative potential (red) around the highly electronegative fluorine atoms and the pyridine nitrogen atom due to their lone pairs of electrons. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, identifying them as potential hydrogen bond donors. This analysis provides a clear, visual prediction of the molecule's intermolecular interaction sites. A similar analysis on 3-Chloro-2,6-difluoropyridin-4-amine was used to identify its reactive sites. asianresassoc.orgdntb.gov.ua

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful tool to understand the atomic-level movements and conformational preferences of molecules over time. While specific MD studies on this compound are not extensively documented, principles from simulations of analogous structures, such as other substituted pyridines and anilines, provide significant insights.

Conformational Analysis and Flexibility

The conformational landscape of this compound is largely defined by the orientation of the amine (-NH2) group relative to the pyridine ring. Due to the C2 symmetry of the 2,6-difluoropyridine (B73466) core, rotation around the C3-N bond is the primary source of conformational variability.

Computational analysis of similar molecules, like 2,6-difluorobenzamide, reveals that fluorine substitution significantly influences conformational preferences. nih.gov In 2,6-difluoro-3-methoxybenzamide, the fluorine atoms induce a non-planar conformation, with a notable dihedral angle between the substituent and the aromatic ring. nih.gov For this compound, the amine group is expected to be nearly planar with the ring to maximize resonance stabilization, but slight pyramidalization at the nitrogen and out-of-plane hydrogen orientations are possible. The flexibility would be characterized by the rotational barrier of the C-N bond and the inversion barrier of the amine group. These motions are typically low-energy processes, suggesting the molecule possesses a degree of flexibility at room temperature.

A theoretical conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. This would identify the global minimum energy conformation and the energy barriers to rotation, providing a quantitative measure of the molecule's flexibility.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. nih.gov Solvents can affect conformational equilibria, reaction rates, and spectroscopic properties. nih.gov Computational models, such as those employing implicit or explicit solvent molecules, are crucial for understanding these effects.

In polar protic solvents, the amine group and the pyridine nitrogen can act as hydrogen bond acceptors, while the N-H bonds of the amine group can act as hydrogen bond donors. Apolar solvents would have weaker, dispersion-based interactions. Studies on related fluoropyridines have shown that solvent polarity can significantly alter the stability of hydrogen-bonded complexes. nih.gov For instance, the stability of complexes between propionic acid and various pyridine derivatives shows marked differences between benzene (B151609) (non-polar) and o-dichlorobenzene (polar). nih.gov

Computational studies on the ortho-lithiation of the parent compound, 2,6-difluoropyridine, highlight the critical role of the solvent tetrahydrofuran (B95107) (THF). nih.govacs.org THF molecules coordinate to the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent. nih.gov Similarly, for this compound, the choice of solvent would be critical in directing reaction pathways, with explicit solvent models in MD simulations being necessary to capture the specific hydrogen bonding and coordination interactions that dictate its behavior in a condensed phase.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often inaccessible to experimental observation.

Transition State Analysis for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings like pyridine. The reaction is facilitated by electron-withdrawing groups, such as the fluorine atoms in this compound, which stabilize the negatively charged intermediate (a Meisenheimer complex).

However, computational studies on the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) have provided evidence for a concerted SNAr mechanism. nih.govacs.orgnih.gov These calculations show a direct substitution pathway that proceeds through a single transition state, avoiding the formation of a stable Meisenheimer complex. acs.org In this transition state, the nucleophile attacks the aromatic ring as the leaving group departs simultaneously. The presence of the amine group at the 3-position in this compound would further influence the electronic distribution and, consequently, the energy barrier of the transition state. Density Functional Theory (DFT) calculations are commonly employed to locate such transition states and compute their activation energies, offering predictions of reaction rates and regioselectivity.

| Computational Method | Focus of Analysis | Key Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, intermediates, and transition states. | Predicts whether the mechanism is stepwise (via Meisenheimer complex) or concerted. Calculates activation energy barriers. |

| Solvent Models (Implicit/Explicit) | Effect of the solvent environment on reaction energetics. | Determines how solvent polarity and specific solvent interactions (e.g., with THF) stabilize or destabilize transition states. |

| Local Electron Attachment Energy (E(r)) | Identifies electrophilic sites within the molecule to predict reactivity. | Predicts the most likely site of nucleophilic attack (e.g., C2 or C6 vs. other positions). diva-portal.org |

Pathways for Ortho-Lithiation and Subsequent Transformations

Directed ortho-lithiation is a powerful method for functionalizing aromatic rings, and computational studies have been instrumental in understanding its mechanism. The reaction of 2,6-difluoropyridine with LDA in THF at low temperatures leads to quantitative lithiation at the 3-position. nih.govacs.org

Computational investigations have detailed the mechanism of this transformation. acs.org Key findings include:

Reagent Aggregation: LDA exists as various aggregates (monomers, dimers, tetramers) in solution, and their relative reactivity is crucial. Computational models show that both monomer- and tetramer-based pathways can be operative. acs.org

Role of Solvent: THF molecules play a direct role by solvating the lithium cation, breaking down LDA aggregates, and participating in the transition state structures. nih.gov

Reaction Pathway: For 2,6-difluoropyridine, lithiation at the 3-position is followed by a subsequent transformation upon warming. The initially formed 3-pyridyllithium intermediate can undergo a nucleophilic attack by another LDA molecule, leading to the formation of 2-fluoro-6-(diisopropylamino)pyridine. nih.govacs.org Computational studies support a mechanism involving a reversible lithiation followed by a product-determining nucleophilic attack. nih.gov

For this compound, the existing amine group would significantly influence the ortho-lithiation process. The amine itself is a directing group, potentially competing with the fluorine atoms and the ring nitrogen in coordinating the lithium reagent, leading to complex regiochemical outcomes that can be explored through computational modeling.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a simple Lewis-like picture of chemical bonding. uni-muenchen.de It provides quantitative insights into charge distribution, hybridization, and stabilizing donor-acceptor interactions within a molecule. uni-muenchen.deuba.ar

For a molecule like this compound, NBO analysis can reveal several key electronic features:

Charge Distribution: It quantifies the partial charges on each atom, confirming the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, and the electron-donating character of the amine group.

Hybridization: NBO analysis describes the hybridization of the atomic orbitals that form the sigma and pi bonds, as well as lone pairs.

Delocalization and Hyperconjugation: A crucial aspect of NBO analysis is the identification of stabilizing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In this compound, important interactions would include:

n → π* interactions: Delocalization of the nitrogen lone pair of the amino group into the antibonding π* orbitals of the pyridine ring. This resonance effect is fundamental to the chemistry of aminopyridines.

n → σ* interactions: Interactions between the lone pairs on the fluorine atoms and the adjacent C-C or C-N antibonding sigma (σ*) orbitals.

π → π* interactions: The delocalization inherent to the aromatic system itself.

Studies on complexes involving 2,6-difluoropyridine have used NBO analysis to quantify n → π* interactions between the pyridine ring and an interacting molecule, demonstrating how substituents modulate these weak but structurally significant forces. acs.orgresearchgate.net The analysis reveals that electron-donating groups enhance the n → π* interaction by increasing the nucleophilicity of the donor atom. acs.org

| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Predicted Chemical Consequence |

|---|---|---|---|

| Amine Nitrogen Lone Pair (nN) | Pyridine Ring (π) | Resonance/Hyperconjugation | Increases electron density in the ring, influences reactivity and basicity. |

| Fluorine Lone Pair (nF) | Adjacent C-C bond (σ) | Hyperconjugation | Subtle influence on bond lengths and electronic stability. |

| Pyridine Ring (π) | Adjacent C-H/C-N bond (σ*) | Hyperconjugation | Contributes to the overall stability of the aromatic system. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the spectroscopic properties of molecules such as this compound. These theoretical predictions, when correlated with experimental data, provide a robust framework for structural elucidation and understanding the electronic characteristics of the compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra (Infrared and Raman) of a molecule are unique fingerprints determined by its structure and bonding. Computational modeling allows for the prediction of these spectra, aiding in the assignment of vibrational modes observed experimentally.

Detailed Research Findings:

For fluorinated pyridine derivatives, DFT calculations have been shown to provide excellent agreement with experimental vibrational spectra. nih.gov Studies on the parent compound, 2,6-difluoropyridine, have utilized DFT (B3LYP) and ab initio (MP2) methods with basis sets such as cc-PVTZ and 6-311++G(d,p) to assign the vibrations in its ground electronic state. nih.govdntb.gov.ua The agreement between the observed and calculated frequencies in these studies is reported as excellent, which validates the application of similar computational strategies for this compound. nih.gov

For amino-substituted pyridines, characteristic vibrational frequencies are well-established. The amino group typically exhibits two N-H stretching vibrations, corresponding to asymmetric and symmetric modes, which are generally observed around 3500 cm⁻¹. researchgate.net Furthermore, key vibrational modes for halogenated pyridines, such as the C-F stretching, are predicted to occur in the 1150–1250 cm⁻¹ range, while NH₂ bending modes are expected between 1600–1650 cm⁻¹.

In a study of a related compound, 4-Amino-3-choloro-2,5,6-trifluoro-pyridine, DFT-B3LYP calculations were employed to propose reliable vibrational assignments based on estimated wavenumbers and potential energy distributions (PEDs). researchgate.net This approach allows for a detailed understanding of the contribution of different internal coordinates to each vibrational mode.

Interactive Data Table: Predicted Vibrational Frequencies

Below is a table of predicted characteristic vibrational frequencies for this compound, extrapolated from computational studies on analogous compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| NH₂ Bending (Scissoring) | 1600 - 1650 |

| Ring C=C, C=N Stretching | 1400 - 1600 |

| C-F Stretching | 1150 - 1250 |

| Ring Breathing | ~800 - 1000 |

| C-H Bending (in-plane) | 1000 - 1300 |

| C-H Bending (out-of-plane) | 700 - 1000 |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. Computational methods, especially Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting UV-Vis absorption spectra.

Detailed Research Findings:

The electronic spectrum of 2,6-difluoropyridine has been investigated both experimentally and theoretically. dntb.gov.uaresearchgate.netnih.gov The ultraviolet absorption spectrum revealed an electronic transition to the S₁(π,π*) state at 37,820.2 cm⁻¹ (approximately 264 nm). dntb.gov.uaresearchgate.net TD-B3LYP and CASSCF computations have been successfully used to calculate the structures and vibrational frequencies in the excited states for this molecule. dntb.gov.uaresearchgate.net

For this compound, the presence of the electron-donating amino group is anticipated to influence the electronic transitions significantly. This substitution typically leads to a bathochromic (red) shift of the absorption maxima compared to the parent pyridine, as it raises the energy of the highest occupied molecular orbital (HOMO). A study on 6-fluoropyridine-3-amine, a similar compound, indicated a low HOMO-LUMO gap, suggesting higher reactivity. researchgate.net

In a computational study on 3-Chloro-2,6-difluoropyridin-4-amine using the DFT/B3LYP/6-311++G(d,p) method, the HOMO-LUMO energy gap in the gas phase was calculated to be 6.0214 eV. researchgate.net Such calculations are crucial for understanding the chemical reactivity and stability, which are correlated with the electronic absorption properties. researchgate.net

Interactive Data Table: Electronic Transition Data for the Parent Compound

This table presents the experimental and computational findings for the electronic transitions of 2,6-difluoropyridine.

| Compound | Transition | Experimental λₘₐₓ (cm⁻¹) | Computational Method |

| 2,6-Difluoropyridine | S₀ → S₁(π,π*) | 37,820.2 | TD-B3LYP / CASSCF |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining molecular structure. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, serves as a valuable tool for assigning experimental spectra.

Detailed Research Findings:

While specific, detailed computational studies on the NMR spectrum of this compound are not prevalent in the reviewed literature, the methodology is well-established for related structures. The GIAO method, typically paired with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.org

For instance, the lithiation of 2,6-difluoropyridine has been studied using a combination of IR and NMR spectroscopy alongside computational methods to understand the reaction mechanism and resulting structures. asianresassoc.orgresearchgate.net

For this compound, one would anticipate that GIAO calculations could accurately predict the chemical shifts of the aromatic protons and the protons of the amine group in the ¹H NMR spectrum. Similarly, the ¹³C NMR chemical shifts of the pyridine ring carbons, which are sensitive to the electronic effects of the fluorine and amino substituents, could be reliably calculated. This correlation between theoretical and experimental NMR data is crucial for unambiguous structural confirmation.

Applications of 2,6 Difluoropyridin 3 Amine in Medicinal Chemistry and Drug Discovery

Role as a Building Block for Pharmaceutical Development

In medicinal chemistry, 2,6-difluoropyridin-3-amine serves as a foundational building block for the synthesis of more complex pharmaceutical compounds. smolecule.comcymitquimica.com The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the amino group offers a reactive site for further chemical modification. smolecule.comangenechemical.com This combination of features allows chemists to systematically alter the molecule to achieve desired pharmacological profiles.

The core structure of this compound is frequently incorporated into larger molecular frameworks to create new drug candidates. smolecule.com Its utility has been demonstrated in the synthesis of 2,3,6-trisubstituted pyridines, which are recognized as popular scaffolds for biologically active compounds. researchgate.net For example, derivatives of 3-substituted-2,6-difluoropyridines have been successfully used to prepare novel inhibitors of Protein Kinase C theta, a target of interest in immunology. researchgate.net Furthermore, related difluoropyridine structures, such as (2,6-difluoropyridin-4-yl)boronic acid, have been instrumental as building blocks in the synthesis of potent and selective RAF inhibitors for treating RAS mutant cancers. acs.org The versatility of the fluorinated pyridine (B92270) core makes it a key intermediate in the development of new pharmaceutical drugs. lookchem.comlookchem.com

Synthesis of Novel Drug Candidates

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For scaffolds based on this compound, these studies guide the optimization of lead compounds into viable drug candidates.

The systematic substitution at different positions on the this compound scaffold allows researchers to probe and understand the requirements for potent biological activity. A notable example is the development of multi-target agents for dopamine (B1211576) (D2R, D3R) and serotonin (B10506) (5-HT1AR) receptors, which are implicated in neurological and psychiatric disorders. thieme-connect.com In one such study, a series of derivatives were synthesized to explore the SAR of the pyridine moiety, a linker, and an arylpiperazine group. The results demonstrated that even minor changes, such as replacing an amide group on the pyridine ring with a fluorine atom, chlorine, or a cyano group, had a significant impact on receptor binding and functional activity. thieme-connect.com

The data below illustrates how modifications to a pyridine-based scaffold influence its activity at dopamine and serotonin receptors.

| Compound | R1 | R2 | Linker | Arylpiperazine | D2R EC50 (nM) | D3R EC50 (nM) | 5-HT1AR EC50 (nM) |

| 7a | CONH2 | H | (CH2)3 | Benzo[b]thiophen-4-yl | 1.1 | 18 | 1.5 |

| 7b | F | H | (CH2)3 | Benzo[b]thiophen-4-yl | 0.9 | 19 | 2.3 |

| 34c | F | H | (CH2)3 | Indol-4-yl | 3.3 | 10 | 1.4 |

| Data sourced from a study on novel dopamine/serotonin receptor agonists. thieme-connect.com |

Furthermore, the position of substituents can dictate the outcome of synthetic reactions, which is crucial for preparing the desired active molecule. For instance, studies on 3-substituted-2,6-dichloropyridines have shown that bulky substituents near the pyridine ring direct nucleophilic substitution towards the 6-position, while the choice of solvent can also switch the regioselectivity of the reaction. researchgate.net

A pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. Identifying and optimizing the pharmacophore of a this compound-based scaffold is a key step in drug design. smolecule.com In the development of dopamine/serotonin receptor agonists, SAR studies identified the pyridine-2-fluorine fragment as a critical pharmacophore. thieme-connect.com

Once a pharmacophore is identified, it can be optimized to enhance interactions with the biological target. This was exemplified in the development of RAF inhibitors, where an initial lead compound was refined. Docking models suggested that adding a side chain capable of forming a hydrogen bond with the amino acid F595 in the target protein could improve potency. acs.org The synthesis and testing of compound 12 , which included an amino-ethanol side chain, confirmed this hypothesis, showing significantly improved cellular potency compared to its predecessor, compound 11 . acs.org

| Compound | Structure Modification | BRAF V600E Ki (µM) | Calu-6 pMEK EC50 (µM) |

| 11 | Lacks F595 H-bond interaction | 0.027 | >24 |

| 12 | Amino-ethanol side chain for F595 H-bond | 0.003 | 0.22 |

| Data sourced from a study on RAF inhibitors for RAS mutant cancers. acs.org |